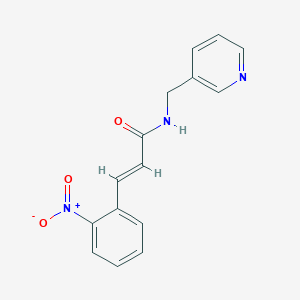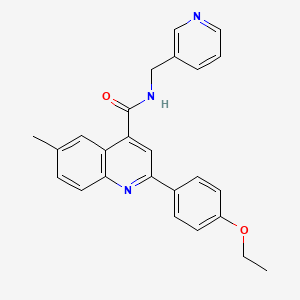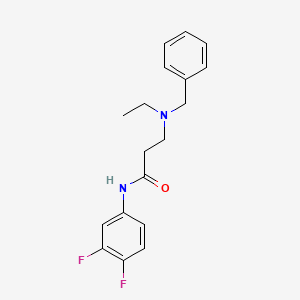
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用機序
The mechanism of action of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in the detection of Zn2+ ions involves the coordination of the metal ion with the nitrogen atoms in the pyridine ring. This coordination results in a change in the fluorescence properties of the compound, allowing for the detection of Zn2+ ions. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, leading to the cleavage of PARP and DNA fragmentation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to selectively detect Zn2+ ions in biological samples, including human serum and urine. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, it has been shown to have low toxicity in normal cells, making it a potential cancer therapeutic agent.
実験室実験の利点と制限
The advantages of using 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments include its high sensitivity and selectivity for Zn2+ ions, its potential use as a cancer therapeutic agent, and its low toxicity in normal cells. However, limitations include the need for specialized equipment for fluorescence detection and the potential for interference from other metal ions.
将来の方向性
There are several future directions for the research of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide. These include the development of biosensors for the detection of Zn2+ ions in biological samples, the optimization of the synthesis method for increased yield and purity, and the investigation of its potential as a cancer therapeutic agent in vivo. Additionally, further studies are needed to explore its potential for the detection of other metal ions and its mechanism of action in cancer cells.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a fluorescent probe for the detection of metal ions and as a cancer therapeutic agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide valuable insights for further research in this field.
合成法
The synthesis of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been achieved using various methods, including the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxaldehyde, followed by the reaction with acryloyl chloride. Another method involves the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxylic acid, followed by the reaction with acryloyl chloride. Both methods result in the formation of this compound with high yield and purity.
科学的研究の応用
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. It has been shown to selectively detect Zn2+ ions in aqueous solution with high sensitivity and selectivity. This compound has also been used in the development of biosensors for the detection of Zn2+ ions in biological samples. Additionally, it has been studied for its potential use as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-11-12-4-3-9-16-10-12)8-7-13-5-1-2-6-14(13)18(20)21/h1-10H,11H2,(H,17,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSPMJRCPQOJBV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)


![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)


![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
